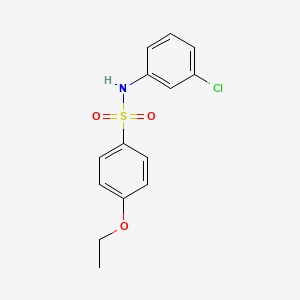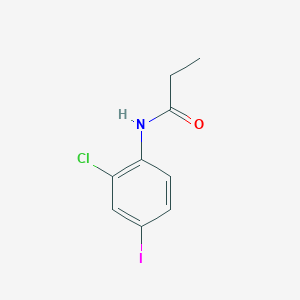![molecular formula C18H19N3O4 B5718320 2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide works by activating PPARδ, which is a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased expression of genes involved in oxidative metabolism, leading to increased energy production and improved endurance. It also leads to reduced expression of genes involved in inflammation and glycolysis, leading to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects, including increased endurance, improved insulin sensitivity, reduced inflammation, and potential anti-tumor effects. It has also been shown to increase the expression of genes involved in oxidative metabolism and reduce the expression of genes involved in glycolysis.
Advantages and Limitations for Lab Experiments
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has several advantages for lab experiments, including its selective activation of PPARδ and its potential applications in various fields. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its effects.
Future Directions
There are several future directions for the study of 2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide, including further studies on its potential applications in exercise physiology, metabolic disorders, and cancer research. There is also a need for further studies on its toxicity and potential side effects. Additionally, there is a need for the development of more selective PPARδ agonists with fewer potential side effects.
Synthesis Methods
The synthesis of 2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide involves the reaction of 4-chlorophenoxyacetic acid with 4-nitrophenol in the presence of thionyl chloride to obtain the corresponding acid chloride. This is then reacted with 4-(1-pyrrolidinyl)aniline to obtain the final product.
Scientific Research Applications
2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been studied for its potential applications in various fields, including exercise physiology, metabolic disorders, and cancer research. In exercise physiology, it has been shown to enhance endurance by increasing the expression of genes involved in oxidative metabolism and reducing the expression of genes involved in glycolysis. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation. In cancer research, it has been studied for its potential anti-tumor effects.
properties
IUPAC Name |
2-(4-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(13-25-17-9-7-16(8-10-17)21(23)24)19-14-3-5-15(6-4-14)20-11-1-2-12-20/h3-10H,1-2,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKHKLXLFDFHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)
![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)

![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)
![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)

![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)




